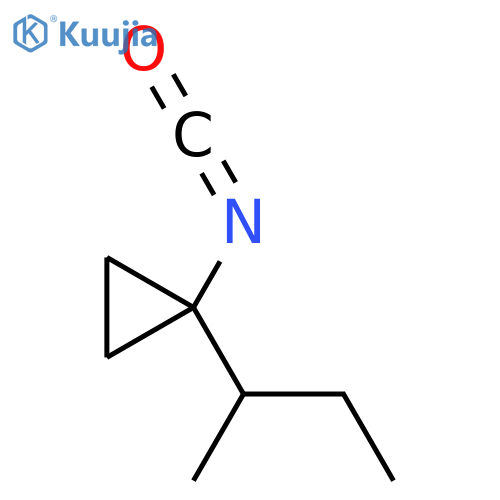Cas no 2649056-79-9 (1-(butan-2-yl)-1-isocyanatocyclopropane)

2649056-79-9 structure
商品名:1-(butan-2-yl)-1-isocyanatocyclopropane
1-(butan-2-yl)-1-isocyanatocyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-(butan-2-yl)-1-isocyanatocyclopropane
- EN300-1819292
- 2649056-79-9
-
- インチ: 1S/C8H13NO/c1-3-7(2)8(4-5-8)9-6-10/h7H,3-5H2,1-2H3
- InChIKey: XSGYKDQWIBPAFH-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C(C)CC)CC1
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.4Ų
1-(butan-2-yl)-1-isocyanatocyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819292-0.5g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-10.0g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1819292-2.5g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-1g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-1.0g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1819292-5.0g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1819292-0.05g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-10g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-0.25g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1819292-0.1g |
1-(butan-2-yl)-1-isocyanatocyclopropane |
2649056-79-9 | 0.1g |
$867.0 | 2023-09-19 |
1-(butan-2-yl)-1-isocyanatocyclopropane 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2649056-79-9 (1-(butan-2-yl)-1-isocyanatocyclopropane) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
